molecular formula C9H8N2 B575253 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile CAS No. 173477-81-1

6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile

Cat. No.: B575253
CAS No.: 173477-81-1
M. Wt: 144.177
InChI Key: YGZRSMTUGYEEFK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is a heterocyclic compound that features a fused cyclopentane and pyridine ring system with a nitrile functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile can be achieved through a multicomponent condensation reaction. One effective method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as reagents and catalysts has been shown to be effective in the cyclocondensation reactions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the parent compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
  • 2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
  • 2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group at the fourth position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZRSMTUGYEEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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